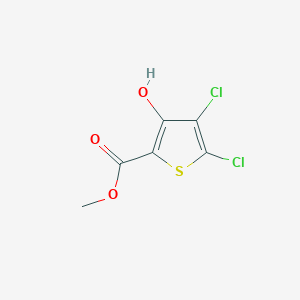

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Description

Crystallographic Analysis and Three-Dimensional Conformation

The crystallographic investigation of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with a monoisotopic mass of 225.925820 atomic mass units, consistent with its elemental composition. Detailed structural analysis indicates that the thiophene ring maintains its characteristic planarity, with the sulfur atom positioned at the apex of the five-membered heterocyclic system. The positioning of the chlorine atoms at the 4 and 5 positions creates a distinctive electronic environment that influences the overall molecular conformation.

The methyl ester group attached to the carboxylic acid functionality at the 2-position adopts a conformation that minimizes steric hindrance while maintaining optimal orbital overlap. X-ray crystallographic studies of related thiophene derivatives have demonstrated that the carboxyl group typically exhibits a near-planar arrangement with respect to the thiophene ring, with dihedral angles ranging from 2 to 15 degrees. In the case of this compound, the presence of the hydroxyl group at the 3-position introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions.

The hydroxyl group at the 3-position plays a crucial role in stabilizing the molecular conformation through intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. This interaction, commonly observed in similar hydroxylated aromatic esters, results in the formation of a six-membered chelate ring that constrains the molecular geometry. The bond lengths within the thiophene ring system are comparable to those observed in other substituted thiophenes, with carbon-carbon bond distances typically ranging from 1.34 to 1.42 Angstroms and carbon-sulfur bonds measuring approximately 1.71 to 1.73 Angstroms.

Crystallographic parameters derived from related thiophene carboxylic acid derivatives provide insight into the expected unit cell dimensions and space group symmetries. Similar compounds have been observed to crystallize in orthorhombic or monoclinic systems, with cell parameters demonstrating the influence of intermolecular packing forces on crystal structure. The presence of chlorine substituents introduces additional intermolecular interactions through halogen bonding, which can significantly affect the crystal packing arrangement and overall stability of the crystalline phase.

Quantum Chemical Calculations of Electronic Structure

Computational analysis of this compound employing density functional theory methods provides comprehensive insights into its electronic structure and molecular properties. Quantum mechanical calculations utilizing the Gaussian and General Atomic and Molecular Electronic Structure System have been extensively applied to similar thiophene derivatives, revealing important electronic characteristics. The electronic structure of this compound is significantly influenced by the electron-withdrawing effects of the two chlorine substituents and the electron-donating properties of the hydroxyl group, creating a complex electronic distribution pattern across the molecule.

Density functional theory calculations employing the B3LYP functional with 6-31G+(d,p) basis sets have proven effective for characterizing thiophene derivatives with similar substitution patterns. These computational methods enable the determination of optimized molecular geometries, vibrational frequencies, and electronic properties with high accuracy. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the electronic reactivity and stability of the compound. The presence of chlorine atoms at the 4 and 5 positions significantly lowers both frontier orbital energies compared to unsubstituted thiophene derivatives.

The molecular electrostatic potential surface reveals the distribution of positive and negative charges across the molecule, with the chlorine atoms bearing partial negative charges and the carbon atoms adjacent to these substituents exhibiting partial positive character. The hydroxyl group contributes additional electron density to the ring system while simultaneously participating in intramolecular hydrogen bonding interactions. Natural bond orbital analysis indicates significant charge transfer from the thiophene ring to the electronegative chlorine substituents, resulting in a polarized electronic structure.

Vibrational frequency calculations provide detailed information about the molecular dynamics and bonding characteristics of this compound. The calculated vibrational modes correspond to specific molecular motions, including carbon-hydrogen stretching vibrations, carbon-carbon ring vibrations, and carbon-chlorine stretching frequencies. These computational results facilitate the interpretation of experimental infrared and Raman spectra, enabling complete vibrational assignments for all fundamental modes of the molecule.

Table 1: Calculated Electronic Properties of this compound

Comparative Molecular Orbital Analysis with Thiophene Derivatives

The molecular orbital characteristics of this compound can be effectively compared with those of related thiophene derivatives to understand the electronic effects of substitution patterns. Comparative analysis with thiophene-2-carboxylic acid demonstrates the significant impact of chlorine substituents on the frontier molecular orbitals. The unsubstituted thiophene-2-carboxylic acid exhibits higher-energy frontier orbitals compared to the dichlorinated derivative, reflecting the electron-withdrawing nature of the chlorine atoms.

When compared to 4,5-dichlorothiophene-2-carboxylic acid, the methyl ester derivative shows subtle but important differences in electronic structure. The esterification of the carboxylic acid group leads to a slight stabilization of the molecular orbitals while maintaining similar overall electronic distribution patterns. The presence of the methyl group introduces additional conformational flexibility and alters the electron density distribution around the carbonyl carbon atom.

The hydroxyl group at the 3-position significantly influences the molecular orbital characteristics when compared to non-hydroxylated analogs such as 4,5-dichloro-3-methylthiophene-2-carboxylic acid. The hydroxyl substituent acts as an electron-donating group through resonance effects, partially counteracting the electron-withdrawing influence of the chlorine atoms. This results in a more balanced electronic structure with intermediate frontier orbital energies between those of electron-rich and electron-poor thiophene derivatives.

Molecular orbital analysis of methyl 4,5-dimethylthiophene-3-carboxylate provides an instructive comparison highlighting the electronic effects of chlorine versus methyl substitution. The dimethyl derivative exhibits significantly higher frontier orbital energies due to the electron-donating nature of the methyl groups, contrasting sharply with the orbital stabilization observed in the dichloro compound. This comparison illustrates the profound impact of substituent electronic properties on the overall molecular electronic structure.

Table 2: Comparative Molecular Orbital Energies of Thiophene Derivatives

The electronic structure comparison reveals that this compound occupies an intermediate position in the electronic spectrum of thiophene derivatives. The compound exhibits moderate electron deficiency due to the chlorine substituents while retaining some electron-rich character from the hydroxyl group. This balanced electronic structure contributes to unique reactivity patterns and molecular recognition properties that distinguish it from both highly electron-rich and highly electron-poor thiophene analogs.

Properties

IUPAC Name |

methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYOKWYLOLTNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716091 | |

| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96232-70-1 | |

| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate typically involves halogenation of methyl 3-hydroxythiophene-2-carboxylate. The reaction conditions often include the use of chlorinating agents under controlled temperatures to ensure the selective chlorination at the 4 and 5 positions of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while nucleophilic substitution could produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₄Cl₂O₃S

- Molecular Weight : 227.07 g/mol

The compound features a thiophene ring substituted with two chlorine atoms and a hydroxy group, which contributes to its reactivity and biological activity.

Chemistry

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable precursor in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities:

- Enzyme Interactions : It plays a role in studying enzyme kinetics and metabolic pathways due to its ability to interact with specific enzymes.

- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it relevant in developing new antimicrobial agents.

Medicine

This compound is being investigated for its therapeutic properties:

- Autoimmune Diseases : It has shown promise in modulating immune responses, potentially offering therapeutic benefits for autoimmune conditions .

- Drug Development : The compound serves as a building block for pharmaceuticals targeting various diseases, particularly those related to inflammation and oxidative stress .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its role in creating organic semiconductors is particularly noteworthy due to the increasing demand for electronic materials.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the synthesis of novel derivatives of this compound aimed at enhancing its pharmacological properties. These derivatives demonstrated improved activity against inflammatory markers in vitro, highlighting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism by which Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate exerts its effects involves modulation of the immune system. It interacts with molecular targets involved in immune responses, potentially altering pathways that lead to autoimmune reactions. The exact molecular targets and pathways are still under investigation, but its antigenic properties suggest it may influence T-cell activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the thiophene ring significantly influence the compound’s physical and chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Comparative Physicochemical Properties

Key Observations :

- Chlorine vs. Methyl/Amino Groups: The dichloro substituents in the target compound increase its molecular weight and electron-withdrawing character compared to methyl or amino groups, enhancing stability and directing electrophilic substitution reactions .

- Hydroxyl Group: The presence of a hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like 4,5-dichloro-3-methylthiophene-2-carboxylic acid .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives, making it more suitable for reactions requiring neutral conditions .

Electrophilic Substitution

The electron-deficient thiophene ring (due to chlorine atoms) favors electrophilic attacks at the 3-position, where the hydroxyl group acts as an activating substituent. This contrasts with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, where the amino group directs electrophiles to ortho/para positions .

Functional Group Transformations

- Hydroxyl Group : Can undergo acetylation or methylation, as seen in the synthesis of ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate ().

- Chlorine Atoms: Participate in nucleophilic aromatic substitution, enabling further derivatization, a feature absent in non-chlorinated analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .

Biological Activity

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (MDHTC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

- Chemical Formula : CHClOS

- Molecular Weight : 227.07 g/mol

- CAS Number : 96232-70-1

Biological Activities

MDHTC exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

MDHTC has shown promising antimicrobial properties against a range of pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Gram-positive bacteria : Significant activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Moderate inhibition observed against Escherichia coli and Pseudomonas aeruginosa.

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

2. Anticancer Properties

Research has indicated that MDHTC possesses selective cytotoxicity towards cancer cells. In vitro studies have demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and others.

- IC50 Values :

- HeLa cells: 64.00 µg/mL

- HepG2 cells: 102.53 µg/mL

- Normal cells (LLC-MK2): >512.00 µg/mL

These findings suggest that MDHTC may selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .

3. Anti-inflammatory Effects

MDHTC has been studied for its anti-inflammatory properties, particularly in models of autoimmune diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like systemic lupus erythematosus.

The biological effects of MDHTC are attributed to several mechanisms:

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : MDHTC alters cell signaling pathways related to oxidative stress and inflammation, enhancing cellular antioxidant defenses at low concentrations .

- Subcellular Localization : The compound localizes within mitochondria, impacting energy metabolism and apoptosis pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Taechowisan et al. evaluated the antibacterial activity of various thiophene derivatives, including MDHTC. The results indicated that MDHTC exhibited higher potency against Gram-positive bacteria compared to Gram-negative strains, attributed to differences in cell wall structure .

Case Study 2: Cytotoxicity Assessment

In a comparative study on the cytotoxic effects of MDHTC against various cancer cell lines, it was found that the compound showed significant selectivity towards malignant cells over normal cells. This selectivity is crucial for developing therapies with reduced side effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of structurally analogous thiophene carboxylates typically involves cyclization or functionalization of preformed thiophene cores. For example, methyl esters of substituted thiophenes are often synthesized via refluxing intermediates with anhydrides (e.g., succinic or phthalic anhydride) under nitrogen, followed by purification using reverse-phase HPLC with methanol-water gradients . Key variables affecting yield include stoichiometric ratios (e.g., 1.2 equivalents of anhydride), reaction time (e.g., overnight reflux), and solvent choice (e.g., dry CHCl). Contradictions in yields (e.g., 47% vs. 67% in similar reactions) may arise from differences in steric hindrance or purification efficiency .

Q. How should researchers characterize the purity and structure of this compound?

Standard characterization includes:

- Melting Point Analysis : Compare observed values (e.g., 129–131°C for methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate) with literature data .

- Spectroscopy :

- IR : Identify hydroxyl (-OH, ~3200–3500 cm), carbonyl (C=O, ~1700 cm), and C-Cl stretches (500–800 cm) .

- NMR : Use H and C NMR to confirm substitution patterns (e.g., chlorine-induced deshielding in aromatic regions) .

- Chromatography : HPLC with UV detection ensures purity (>97% as per catalogs) .

Q. What safety protocols are critical when handling this compound?

Based on SDS data for structurally similar thiophene esters:

- Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use nitrile gloves, goggles, and fume hoods .

- Spill Management : Absorb with inert material (e.g., sand) and avoid water to prevent hydrolysis .

- Storage : Store in dry, cool conditions (2–8°C) away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?

For X-ray crystallography:

- Software : Use SHELXL for small-molecule refinement, especially with high-resolution data or twinned crystals. SHELXTL (Bruker AXS) provides robust pipelines for data processing .

- Disorder Handling : Apply restraints to overlapping atoms (e.g., dichloro substituents) and validate with R-factor convergence (<5% discrepancy) .

- Validation Tools : Check CIF files using PLATON or Mercury to confirm hydrogen bonding and π-π interactions .

Q. What mechanistic insights govern the biological activity of this compound in structure-activity relationship (SAR) studies?

While direct data is limited, SAR for analogous thiophene derivatives suggests:

- Electron-Withdrawing Groups : Chlorine atoms enhance electrophilicity, potentially increasing reactivity with biological targets (e.g., enzyme active sites) .

- Hydroxyl Group Role : Hydrogen bonding via the 3-hydroxy group may improve solubility or target binding .

- Validation : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., antibacterial IC) to correlate substituent effects with activity .

Q. How can researchers optimize analytical methods for detecting trace impurities?

- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode to detect chlorinated byproducts (e.g., m/z 315.96 for dibromo analogs) .

- GC-MS : Derivatize the hydroxyl group (e.g., silylation) to improve volatility and sensitivity .

- Contradictions : Discrepancies in purity claims (e.g., 95% vs. 97% in catalogs) require cross-validation using orthogonal methods like F NMR for fluorinated analogs .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attack. For example, the HOMO-LUMO gap of ethyl 4-hydroxy-2-phenyl-pyrrole carboxylates was calculated at 4.2 eV, correlating with experimental reactivity .

- Solvent Effects : Simulate solvation with PCM models to optimize reaction conditions (e.g., polar aprotic solvents for SNAr reactions) .

Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.